molecular formula C12H16ClNO2 B583369 methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride CAS No. 155172-72-8

methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride

Cat. No.: B583369
CAS No.: 155172-72-8
M. Wt: 241.715
InChI Key: RWJDAGAZYLXBNL-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is a derivative of indane, a bicyclic organic compound, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, potassium carbonate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like toluene, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indane backbone and amino group make it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11(13)10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJDAGAZYLXBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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